molecular formula C15H16ClN5O3S B2550672 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 2034318-26-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B2550672
CAS RN: 2034318-26-6
M. Wt: 381.84
InChI Key: XDMYKQKUIHKGCL-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClN5O3S and its molecular weight is 381.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds within the triazolopyrimidine family have been studied for their potential antimicrobial and antitumor activities. Research has shown that these compounds can exhibit variable and modest activities against clinically isolated strains of bacteria and fungi. Some specific derivatives have demonstrated good antimicrobial activity against all tested microbial strains (Prasanna Kumara, Mohana, & Mallesha, 2013). Another study explored the synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, showing inhibitory effects on the growth of a wide range of cancer cell lines (Hafez & El-Gazzar, 2009).

Herbicidal Applications

The triazolopyrimidines and their sulfonamide derivatives have also found applications in agriculture as herbicides. A new synthetic route to a sulfonamide herbicide, showcasing the utility of these compounds in crop protection, was developed based on the formation of the triazole ring as the final step (Bell, Fanwick, Graupner, & Roth, 2006). Additionally, research on biophore models of sulfonylurea and triazolopyrimidinesulfonamide revealed compounds with herbicidal activities, offering insights into the structure-activity relationships of these molecules (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).

Antibacterial Agents

The synthesis of new derivatives in the triazolopyrimidine class has led to compounds with promising antibacterial properties. Some of these newly synthesized molecules have been found to be as potent or even more potent than commercially available antibiotics against a range of bacteria (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

Synthetic Methodologies

Significant advancements have been made in the synthetic methodologies of triazolopyrimidines and their derivatives, demonstrating the versatility and potential of these compounds in various scientific research applications. For instance, novel and efficient regiospecific preparations of arenesulfonamide derivatives of triazolopyrimidines highlight the importance of these compounds as precursors to herbicidal and antibacterial agents (Chibale, Dauvergne, & Wyatt, 2004).

Future Directions

The future directions for this compound could involve further exploration of its anti-tumor activities and the development of more potent analogs . Additionally, the potential of [1,2,4]triazolo[1,5-a]pyrimidines in other areas of medicinal chemistry could be explored .

properties

IUPAC Name

3-chloro-4-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3S/c1-24-14-5-4-12(7-13(14)16)25(22,23)20-6-2-3-11-8-17-15-18-10-19-21(15)9-11/h4-5,7-10,20H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMYKQKUIHKGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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